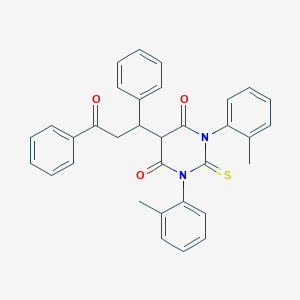
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide, also known as Mephenesin, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound is also thought to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to improve cognitive function in animal studies. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have harmful side effects. However, this compound has limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of research is the development of new synthesis methods for this compound that may improve its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion:
This compound is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in lab experiments, the low toxicity profile of this compound makes it a promising candidate for further research.
Synthesemethoden
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide can be synthesized through the reaction of 4-methoxybenzoic acid, 4-methoxyaniline, and thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 189-191°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H17NO5S2 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
4-methoxy-N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO5S2/c1-24-16-9-5-14(6-10-16)19(21)20(15-7-11-17(25-2)12-8-15)27(22,23)18-4-3-13-26-18/h3-13H,1-2H3 |
InChI-Schlüssel |
DWRSNQWISRGPGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
